molecular formula C17H16ClN5O4 B14754004 N6-Benzoyl-2'-chloro-2'-deoxyadenosine

N6-Benzoyl-2'-chloro-2'-deoxyadenosine

Cat. No.: B14754004
M. Wt: 389.8 g/mol
InChI Key: OARKVHSQGFEPBV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nucleoside Analog Chemistry

The journey of nucleoside analog chemistry is a rich narrative of scientific discovery, beginning with the foundational understanding of naturally occurring nucleosides as the essential building blocks of DNA and RNA. nih.gov This recognition positioned them as prime starting points for drug design. nih.gov The initial forays into this field were often serendipitous, but as the understanding of cellular and viral replication mechanisms deepened, so did the rational design of modified nucleosides. pageplace.de

Early modifications focused on altering the sugar or base moieties of the nucleoside scaffold to impart therapeutic benefits. nih.govnih.gov Over decades, chemists developed a sophisticated toolbox of reactions to create analogs that could act as antimetabolites—compounds that mimic natural metabolites to disrupt cellular processes. This led to the synthesis of numerous analogs designed to be incorporated into DNA or RNA, thereby terminating replication or inducing cell death. nih.gov The evolution of this field has been marked by a continuous refinement of chemical modifications to enhance efficacy, improve stability, and target specific cellular or viral enzymes. researchgate.netrsc.org

Overview of Purine (B94841) Nucleoside Analogs in Therapeutic and Diagnostic Development

Purine nucleoside analogs (PNAs) are a critically important class of drugs used extensively in the treatment of cancer and viral infections. nih.govresearchgate.net By mimicking natural purine nucleosides like adenosine (B11128) and guanosine, they can deceive cellular enzymes, particularly those involved in nucleic acid synthesis. nih.gov Once inside a cell, these analogs are typically phosphorylated to their active triphosphate form, which can then inhibit key enzymes like DNA polymerases and ribonucleotide reductase or be incorporated directly into DNA, leading to strand breaks and programmed cell death (apoptosis). patsnap.comdrugbank.com

This mechanism of action has proven highly effective against rapidly proliferating cells, making PNAs a mainstay in the treatment of hematological malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and various lymphomas. nih.govnih.gov Furthermore, their ability to disrupt viral replication has led to the development of essential antiviral therapies. researchgate.net Beyond therapeutics, nucleoside analogs are invaluable tools in molecular biology and diagnostics, used as probes to study DNA-protein interactions, as chain terminators in DNA sequencing, and in the development of diagnostic assays. frontiersin.orgwikipedia.org

Prominent Purine Nucleoside Analog Primary Therapeutic Application General Mechanism of Action
Cladribine (B1669150) (2-Chloro-2'-deoxyadenosine) Hairy Cell Leukemia, Multiple Sclerosis drugbank.comnih.govIncorporation into DNA, leading to strand breaks and apoptosis. patsnap.com
Fludarabine Chronic Lymphocytic Leukemia (CLL) nih.govInhibition of DNA polymerase and ribonucleotide reductase.
Pentostatin (Deoxycoformycin) Hairy Cell Leukemia nih.govInhibition of adenosine deaminase (ADA), leading to toxic buildup of deoxyadenosine (B7792050).
Ribavirin Hepatitis C, Viral Hemorrhagic Fevers wikipedia.orgInterference with viral RNA synthesis and mRNA capping. wikipedia.org
Allopurinol Gout, Hyperuricemia fda.govInhibition of xanthine (B1682287) oxidase, reducing uric acid production. fda.gov

Positioning N6-Benzoyl-2'-chloro-2'-deoxyadenosine within the Landscape of Modified Nucleosides

This compound is a specifically modified purine nucleoside that serves not as an end-product therapeutic itself, but as a crucial intermediate in the chemical synthesis of custom oligonucleotides. ebiohippo.comcaymanchem.com To understand its role, one must deconstruct its name into its three key components: the core nucleoside, the 2'-chloro modification, and the N6-benzoyl group.

The Core and First Modification: 2'-chloro-2'-deoxyadenosine (B1605300) (Cladribine)

The parent compound, 2'-chloro-2'-deoxyadenosine, commercially known as Cladribine, is a potent antineoplastic agent. nih.govopenaccesspub.org The key modification here is the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring. nih.gov This seemingly minor change has a profound biological consequence: it makes the molecule resistant to degradation by the enzyme adenosine deaminase (ADA). nih.govnih.gov ADA normally breaks down deoxyadenosine; by resisting this enzyme, Cladribine can persist in the body, be taken up by target cells (particularly lymphocytes), and exert its cytotoxic effects. drugbank.comwikipedia.org

The Second Modification: The N6-Benzoyl Protecting Group

The "N6-Benzoyl" component refers to a benzoyl group attached to the nitrogen atom at position 6 of the adenine (B156593) base. This is the site of an exocyclic amino group (-NH2) that is chemically reactive. In the context of solid-phase oligonucleotide synthesis—the process of building custom strands of DNA or RNA in a lab—such reactive groups must be temporarily masked to prevent unwanted side reactions during the chain-building process.

The benzoyl group serves as a "protecting group." caymanchem.comcaymanchem.com It is attached to the adenine base before the nucleoside is used in synthesis and is later removed in the final deprotection step, revealing the natural adenine structure within the newly formed oligonucleotide.

Therefore, this compound is best understood as a protected building block. It is a derivative of the active drug Cladribine, chemically prepared for use in oligonucleotide synthesis. medchemexpress.com Researchers use this compound to incorporate the therapeutically relevant 2'-chloro-2'-deoxyadenosine unit into a specific sequence of a synthetic DNA strand. Such custom oligonucleotides can be used to study the precise mechanisms of how Cladribine affects DNA structure and its interaction with cellular machinery like transcription factors. kansascity.edu

Compound Key Features Primary Role
2'-deoxyadenosine (B1664071) Natural purine nucleosideBuilding block of DNA
2'-chloro-2'-deoxyadenosine (Cladribine) 2-chloro substitution on purine ring; ADA-resistant nih.govTherapeutic Agent (Antineoplastic, Immunosuppressive) patsnap.comnih.gov
This compound 2-chloro substitution; N6-benzoyl protecting group ebiohippo.comSynthetic Intermediate / Building Block for Oligonucleotide Synthesis caymanchem.commedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)

InChI Key

OARKVHSQGFEPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N6 Benzoyl 2 Chloro 2 Deoxyadenosine

Precursors and Starting Materials for Adenosine (B11128) and Deoxyadenosine (B7792050) Derivatives

The synthesis of complex nucleoside analogs often begins with readily available natural nucleosides or their derivatives. The choice of starting material is crucial as it dictates the subsequent synthetic route.

Utilization of 2'-Deoxyguanosine (B1662781) as a Precursor in Related Analog Synthesis

A prominent and efficient pathway for the synthesis of 2-chloro-2'-deoxyadenosine (Cladribine), a closely related analog of the title compound, utilizes the more accessible 2'-deoxyguanosine as a starting material. openaccesspub.orgnih.gov This strategy takes advantage of the existing deoxyribose ring and purine (B94841) core, focusing on the chemical transformation of the guanine (B1146940) base into a 2-chloroadenine (B193299) moiety.

The synthesis typically involves several key steps:

Protection of the sugar hydroxyl groups: The 3' and 5' hydroxyl groups of the deoxyribose ring in 2'-deoxyguanosine are protected, often as acetyl or benzoyl esters, to prevent their participation in subsequent reactions. openaccesspub.org

Modification of the guanine base: The 6-oxo group of the protected deoxyguanosine is converted into a better leaving group, such as a 6-O-arylsulfonyl derivative. This is achieved by reacting the protected deoxyguanosine with reagents like 2,4,6-triisopropyl- or 4-methylbenzenesulfonyl chloride. openaccesspub.org

Introduction of the 2-chloro substituent: The 2-amino group of the modified purine ring is then replaced with a chlorine atom. This is commonly accomplished through a nonaqueous diazotization/chloro-dediazoniation reaction. openaccesspub.org

Ammonolysis and Deprotection: The intermediate is then treated with ammonia, which selectively displaces the leaving group at the C6 position to form the adenine (B156593) ring and simultaneously removes the protecting groups from the sugar moiety, yielding 2-chloro-2'-deoxyadenosine. openaccesspub.org

This synthetic route highlights the utility of 2'-deoxyguanosine as a versatile precursor for producing valuable 2'-deoxyadenosine (B1664071) analogs.

Strategies for N6-Benzoylation and Ribose Protection

Protecting groups are indispensable in nucleoside chemistry to ensure regioselectivity and prevent unwanted side reactions. The N6-amino group of adenine and the hydroxyl groups of the ribose sugar are particularly reactive and require temporary masking during synthesis.

N6-Benzoyl Protecting Group Application and Its Role in Synthesis and Stability

The N6-amino group of adenosine is nucleophilic and can interfere with various synthetic transformations. The benzoyl (Bz) group is a commonly employed protecting group for this exocyclic amine. nih.gov

Application in Synthesis:

Prevention of Side Reactions: During oligonucleotide synthesis and other modifications, the N6-benzoyl group prevents the amino group from reacting with phosphitylating agents or other electrophiles.

Increased Solubility: The introduction of the lipophilic benzoyl group can enhance the solubility of the nucleoside in organic solvents, which is advantageous for reactions performed in non-aqueous media.

Facilitating Purification: The presence of the benzoyl group alters the chromatographic properties of the nucleoside, often simplifying purification by column chromatography.

The benzoylation of the N6-amino group is typically achieved by treating the nucleoside with benzoyl chloride in the presence of a base like pyridine (B92270). nih.gov The benzoyl group is stable under the conditions required for subsequent synthetic steps, including the removal of other protecting groups like the 5'-O-DMT group. It is typically removed at the final stage of synthesis under basic conditions, such as treatment with aqueous ammonia.

Introduction of 2'-Chloro Modification Techniques

The introduction of a chlorine atom at the 2'-position of a deoxyadenosine derivative is a key transformation that significantly alters the properties of the nucleoside. This modification is not typically achieved by direct chlorination of a 2'-hydroxyl group on a pre-existing deoxyadenosine molecule. Instead, the 2'-chloro functionality is incorporated during the synthesis of the nucleoside itself.

Halogenation Methodologies for the 2'-Position

The synthesis of 2'-chloro-2'-deoxynucleosides generally involves the construction of the nucleoside from a sugar that already contains the desired 2'-chloro modification or through the transformation of a related nucleoside.

One common approach involves the glycosylation of a protected purine base, such as N6-benzoyladenine, with a suitably activated 2-chloro-2-deoxyribose derivative. The stereoselective formation of the glycosidic bond is a critical step in this process.

Another powerful strategy, as previously mentioned, is the conversion of a readily available deoxynucleoside like 2'-deoxyguanosine. openaccesspub.orgnih.gov In this case, the 2'-position is already deoxygenated. The focus of the chemical transformations is on the modification of the purine base to introduce the 2-chloro substituent and convert the guanine to an adenine. This multi-step process ultimately yields the 2-chloro-2'-deoxyadenosine structure.

While direct chlorination of the 2'-hydroxyl group of a ribonucleoside can be envisioned, for instance using reagents from the Appel or Mitsunobu reactions, these methods are more commonly applied to introduce other functionalities or can lead to complex mixtures and rearrangements in the context of nucleosides. organic-chemistry.orgwikipedia.orgorganic-synthesis.com The synthesis of 2'-chloro-2'-deoxynucleosides therefore predominantly relies on building the molecule with the chlorine atom already in place on the sugar precursor or through the chemical manipulation of a related deoxynucleoside.

PrecursorKey TransformationResulting AnalogReference
2'-DeoxyguanosineProtection, 6-O-arylsulfonylation, 2-amino to 2-chloro conversion, Ammonolysis, Deprotection2-Chloro-2'-deoxyadenosine openaccesspub.org
2,6-DichloropurineGlycosylation with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, Ammonolysis2-Chloro-2'-deoxyadenosine
Protecting GroupPositionMethod of IntroductionMethod of RemovalKey Features
Benzoyl (Bz)N6-amino of AdenineBenzoyl chloride, PyridineAqueous AmmoniaProtects from electrophiles, Increases solubility
4,4'-Dimethoxytrityl (DMT)5'-hydroxyl of Ribose/DeoxyriboseDMT-chloride, PyridineMild acid (e.g., TCA, DCA)Acid labile, Allows for reaction monitoring
Acetyl (Ac)3', 5'-hydroxyls of DeoxyriboseAcetic anhydrideBasic conditions (e.g., ammonia)Temporary protection of sugar hydroxyls

Stereochemical Control in 2'-Halogenation

The introduction of a chlorine atom at the 2'-position of a deoxyadenosine precursor is a critical step that dictates the stereochemistry of the final molecule, resulting in either the ribo or arabino configuration. Control over this stereochemical outcome is essential as it significantly influences the conformational properties and biological activity of the resulting nucleoside and any oligonucleotide into which it is incorporated.

Various synthetic strategies have been developed to achieve stereocontrol during the 2'-halogenation of nucleosides. One common approach involves the use of specific halogenating agents and reaction conditions that favor a particular stereochemical pathway. For instance, the reaction of a suitably protected 2'-deoxyadenosine derivative with a chlorinating agent can proceed via different mechanisms, such as an SN2 reaction, leading to an inversion of stereochemistry, or through the formation of an intermediate that allows for the introduction of the chlorine atom with a specific orientation.

The choice of protecting groups on the sugar moiety, particularly at the 3'- and 5'-hydroxyl positions, can also play a crucial role in directing the stereochemical outcome of the 2'-halogenation. These groups can exert steric hindrance, influencing the trajectory of the incoming chlorinating agent and thereby favoring the formation of one stereoisomer over the other. For example, methods have been developed for the stereoselective synthesis of 2'-deoxy-β-D-ribonucleosides through processes like the Vorbrüggen glycosylation, which can offer high stereoselectivity. researchgate.net

Phosphoramidite (B1245037) Synthesis and Oligonucleotide Incorporation

The integration of N6-Benzoyl-2'-chloro-2'-deoxyadenosine into synthetic oligonucleotides is accomplished through the robust and widely adopted phosphoramidite solid-phase synthesis methodology. This process requires the initial conversion of the modified nucleoside into a reactive phosphoramidite building block.

Preparation of this compound Phosphoramidites

The synthesis of the this compound phosphoramidite is a crucial step that enables its use in automated DNA synthesizers. The process involves the protection of the exocyclic amine of 2'-chloro-2'-deoxyadenosine (B1605300) with a benzoyl group, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The key final step is the phosphitylation of the 3'-hydroxyl group.

This phosphitylation is typically achieved by reacting the 5'-O-DMT, N6-benzoyl protected 2'-chloro-2'-deoxyadenosine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphitylating agent. entegris.com The resulting 3'-phosphoramidite is then purified, typically by silica (B1680970) gel chromatography, to yield the final product ready for oligonucleotide synthesis. uni-wuerzburg.debeilstein-journals.org Microwave-assisted phosphitylation has also been explored as an efficient alternative to standard conditions. nih.gov

Table 1: Representative Reaction Conditions for the Phosphitylation of a Protected Deoxyadenosine Derivative

ParameterCondition
Starting Material5'-O-DMT-N6-benzoyl-2'-deoxyadenosine
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
BaseN,N-Diisopropylethylamine (DIPEA)
SolventAnhydrous Dichloromethane
Temperature-40°C to 0°C
Reaction Time2 hours
WorkupFiltration through a silica plug and concentration

This table presents a general protocol for the phosphitylation of a related deoxyadenosine derivative, which can be adapted for this compound.

Integration into Solid-Phase Oligonucleotide Synthesis for Customized Nucleic Acid Constructs

Once prepared, the this compound phosphoramidite is used as a monomer in standard solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.

Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed using a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.

Coupling: The this compound phosphoramidite is activated, typically with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. High coupling efficiencies, often exceeding 99%, are crucial for the synthesis of long and high-quality oligonucleotides.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in the final product.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl on the adenine base and cyanoethyl on the phosphate backbone) are removed. glenresearch.com The deprotection conditions must be carefully chosen to ensure complete removal of all protecting groups without degrading the oligonucleotide. nih.gov The final customized nucleic acid construct containing the 2'-chloro modification is then purified, often by high-performance liquid chromatography (HPLC). The incorporation and integrity of the modified nucleotide can be confirmed by techniques such as mass spectrometry. nih.gov

Molecular Mechanisms of Action of N6 Benzoyl 2 Chloro 2 Deoxyadenosine

Interactions with DNA Synthesis Pathways

The primary mechanism through which N6-Benzoyl-2'-chloro-2'-deoxyadenosine is thought to exert its cytotoxic effects is by disrupting the intricate processes of DNA replication and repair. This interference is a multi-faceted process that involves both the inhibition of key enzymes and the compound's incorporation into the DNA strand itself.

Inhibition of DNA Polymerase Activity

Once inside the cell, 2'-chloro-2'-deoxyadenosine (B1605300) is phosphorylated to its active triphosphate form, CldATP. openaccesspub.org This active metabolite can then interact with DNA polymerases, the enzymes responsible for synthesizing new DNA strands. While not a potent competitive inhibitor of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) for most DNA polymerases, the incorporation of CldATP into a growing DNA chain significantly reduces the rate and extent of DNA elongation. nih.govnih.gov

Impact of 2-chloroadenine (B193299) on Various DNA Polymerases

DNA PolymeraseObserved Effect on DNA SynthesisReference
Human Polymerase βStrikingly reduced overall amount and rate of chain elongation. nih.gov
Klenow Fragment (E. coli)Strikingly reduced overall amount and rate of chain elongation. nih.gov
Human Polymerase αReduced synthesis on 2-chloroadenine-substituted templates. nih.gov
Phage T4 DNA PolymeraseReduced synthesis on 2-chloroadenine-substituted templates. nih.gov
Thermus aquaticus (Taq) PolymeraseElongation is blocked at the site of incorporation. nih.gov

Interference with DNA Replication and Repair Mechanisms via Incorporation into DNA

A key aspect of the mechanism of action of 2'-chloro-2'-deoxyadenosine is its ability to be incorporated into cellular DNA. nih.gov Following its conversion to CldATP, the molecule is recognized by DNA polymerases as a substrate and integrated into the growing DNA strand. nih.gov This incorporation has significant consequences for the integrity and function of the DNA.

The presence of the 2-chloroadenine moiety within the DNA template can act as a lesion, effectively halting the progression of DNA polymerases, such as Taq polymerase, during replication. nih.gov This blockage of DNA elongation can lead to the accumulation of DNA strand breaks, a critical factor in triggering cell death pathways. Research has demonstrated that even a low frequency of incorporation, such as 0.4 sites within a 523-base pair region, can significantly inhibit DNA amplification in a dose-dependent manner. nih.gov

Induction of Apoptotic Pathways

The cellular damage instigated by the interference with DNA synthesis ultimately converges on the activation of apoptotic pathways, leading to programmed cell death.

Triggering Programmed Cell Death in Target Cells

The accumulation of DNA strand breaks and the disruption of DNA replication are potent signals for the initiation of apoptosis. nih.gov The active metabolite, 2-chloro-2'-deoxyadenosine 5'-triphosphate, in cooperation with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1), can directly activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov This activation occurs concurrently with the formation of DNA strand breaks and precedes large-scale internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov

Studies on both normal and neoplastic lymphocytes have shown a dose-dependent increase in apoptosis following exposure to 2-chloro-2'-deoxyadenosine. nih.gov The induction of apoptosis is a critical component of the therapeutic efficacy of this class of compounds in treating various hematologic malignancies. nih.govnih.gov

Key Factors in 2-chloro-2'-deoxyadenosine-Induced Apoptosis

FactorRole in ApoptosisReference
2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP)Active metabolite that initiates the apoptotic cascade. nih.govnih.gov
Cytochrome cCooperates with CldATP and Apaf-1 to activate caspase-3. nih.govnih.gov
Apoptotic Protease-Activating Factor 1 (Apaf-1)Cooperates with CldATP and cytochrome c to activate caspase-3. nih.govnih.gov
Caspase-3Key executioner enzyme in the apoptotic pathway. nih.govnih.gov
DNA Strand BreaksA primary trigger for the induction of apoptosis. nih.gov

Enzyme Interactions and Modulation

The metabolic stability and intracellular concentration of this compound and its active metabolites are influenced by their interactions with various enzymes, most notably adenosine (B11128) deaminase.

Research on Adenosine Deaminase Activity Modulation

Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine, playing a crucial role in purine (B94841) metabolism. medchemexpress.com A key feature of 2'-chloro-2'-deoxyadenosine is its resistance to degradation by ADA. nih.gov This resistance allows the compound to persist in the plasma and accumulate within cells, where it can be converted to its active triphosphate form.

Some research suggests that 2'-chloro-2'-deoxyadenosine may also possess ADA inhibitory properties. mdpi.com The inhibition of ADA can lead to an accumulation of deoxyadenosine and its phosphorylated derivatives, which can, in turn, contribute to cytotoxicity. nih.gov The toxicity of deoxyadenosine in the absence of ADA activity is linked to the depletion of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels, likely triggered by the activation of poly(ADP-ribose) polymerase in response to DNA strand breaks. nih.govnih.gov This NAD depletion is considered a principal cause of cell death in lymphocytes exposed to deoxyadenosine in the context of ADA inhibition. nih.govnih.gov

Effects on DNA Methyltransferases and Epigenetic Processes

The 2'-chloro substitution in this compound has been shown to exert a notable inhibitory effect on DNA methyltransferase (DNMT) activity. In studies conducted on human T-lymphocytes, the related compound 2-chloro-2'-deoxyadenosine (Cladribine) demonstrated significant inhibition of DNMT activity, reaching 85-90% after 72 hours of activation. nih.gov This level of inhibition is comparable to that of the well-known DNMT inhibitor, 5-aza-deoxycytidine. nih.gov

Further research in the K562 cell line corroborated these findings, showing that 2-chloro-2'-deoxyadenosine inhibits C-5 DNA methyltransferase with an ED50 value of 3.5 µM after 24 hours of treatment. nih.gov This inhibition of DNMTs leads to a decrease in the level of methylated cytosines in genomic DNA. nih.gov Specifically, after 48 hours of exposure to 0.1 µM of 2-chloro-2'-deoxyadenosine, the capacity of the genomic DNA to accept methyl groups from a bacterial SssI methylase increased by approximately 1.8 times, indicating a hypomethylated state of the DNA. nih.gov This reduction in methylation was observed in both CpG islands and CCGG sequences. nih.gov

The inhibition of DNA methylation is a critical epigenetic modification that can lead to changes in gene expression and chromatin structure. By interfering with the activity of DNMTs, this compound, through its 2'-chloro moiety, has the potential to induce widespread changes in the epigenetic landscape of the cell.

Impact on Type II Restriction Endonuclease Cleavage Reactions

The incorporation of the 2'-chloro-2'-deoxyadenosine moiety into a DNA duplex has a significant and variable impact on the cleavage reactions catalyzed by Type II restriction endonucleases. The effect is largely dependent on the specific enzyme and the position of the analog relative to the enzyme's recognition site. oup.comnih.gov

When 2-chloroadenine (ClAde) replaces adenine within the recognition sequence of a restriction enzyme, it generally leads to a considerable decrease in the amount and rate of DNA cleavage. oup.comnih.gov For instance, the restriction enzyme EcoRI, which recognizes the sequence G'AATTC, shows a dramatic reduction in its cleavage activity on a DNA strand containing ClAde within this site. oup.com While the control DNA is maximally digested within 2 to 5 minutes, only a small fraction of the ClAde-containing strand is cleaved even after a 60-minute incubation. oup.com This suggests that the 2'-chloro modification interferes with the proper recognition and/or catalytic activity of the enzyme.

However, the response is not uniform across all restriction enzymes. The enzyme SmaI cleaves both the ClAde-substituted and the control DNA with equal efficiency. oup.comnih.gov In contrast, the activity of NarI is stimulated 1.5-fold when the ClAde residue is located outside of its recognition site. oup.comnih.gov The presence of ClAde residues flanking a restriction site can also have variable effects on cleavage. oup.comnih.gov

These findings indicate that the 2'-chloro group can significantly modulate DNA-protein interactions, with the outcome ranging from strong inhibition to stimulation of enzymatic activity.

EnzymePosition of 2-chloroadenineEffect on Cleavage
EcoRIWithin recognition siteAppreciably decreased
SmaIWithin recognition siteNo significant change
NarIOutside recognition site1.5-fold stimulation

Nucleic Acid Binding and Structural Alterations

Influence of Analog Incorporation on DNA-Protein Interactions

The incorporation of this compound into DNA can profoundly influence its interactions with various proteins. The 2'-chloro group, in particular, has been demonstrated to have a substantial effect on the interactions between DNA and Type II restriction endonucleases. oup.comnih.govnih.gov

As detailed in section 3.3.3, the presence of 2-chloroadenine within the recognition site of most of these enzymes leads to a marked reduction in cleavage activity. oup.com This inhibition is a direct consequence of altered DNA-protein interactions. The chloro group, positioned in the minor groove of the DNA, can sterically or electrostatically interfere with the close contacts required for the enzyme to bind and catalyze the cleavage reaction. oup.com

Interestingly, the influence of this analog extends beyond the modified strand. When 2-chloroadenine is incorporated into only one strand of the DNA duplex, the endonucleolytic cleavage of both the substituted and the opposing, unsubstituted strand is reduced. oup.comnih.gov This indicates that the structural perturbation caused by the 2'-chloro modification is transmitted across the DNA duplex, affecting the interactions of the protein with both strands. These findings underscore the significant impact that the incorporation of this analog can have on the intricate network of DNA-protein interactions that are essential for cellular processes. nih.gov

Biological Activity and Pre Clinical Research Applications of N6 Benzoyl 2 Chloro 2 Deoxyadenosine

In Vitro Antitumor Activity in Cell Lines

The exploration of N6-Benzoyl-2'-chloro-2'-deoxyadenosine as an antitumor agent is primarily based on the broader understanding of purine (B94841) nucleoside analogs, which are known to exhibit activity against various cancers.

Efficacy Against Indolent Lymphoid Malignancies in Pre-clinical Models

Broader Spectrum Anticancer Potential in Various Cancer Cell Models

While the chemical class of this compound is associated with anticancer potential, specific research detailing its efficacy across a broader range of cancer cell models is limited. General statements from chemical suppliers suggest its utility in the development of anticancer agents, but concrete data from in vitro studies on various cancer cell lines, which would typically include IC50 values, are not published in the accessible scientific literature.

Antiviral Research Applications

The potential of nucleoside analogs to act as antiviral agents is a well-established area of research. These compounds can interfere with viral replication processes.

Exploration of Potential in Inhibiting Viral Replication

Suppliers of this compound indicate its use in antiviral research. However, specific studies that evaluate its efficacy in inhibiting the replication of particular viruses are not found in the available literature. Research on structurally related compounds, such as 2-chloro-N6-cycloheptyl-1-deazaadenosine, has shown activity against HIV-1. This suggests that modifications to the adenosine (B11128) structure, like those in this compound, could confer antiviral properties, but this remains to be experimentally verified for this specific compound.

Antibacterial Research Applications

The investigation of nucleoside analogs for antibacterial activity is another area of scientific interest, although it is less common than their use as anticancer and antiviral agents.

Evaluation of Activity Against Specific Bacterial Strains (e.g., Gram-positive)

There is no specific information available in the scientific literature regarding the evaluation of this compound for its activity against any bacterial strains, including Gram-positive bacteria.

Analysis of Structure-Activity Relationship in Antibacterial Contexts

The structure-activity relationship (SAR) for this compound in antibacterial contexts is not extensively documented in publicly available research. However, the analysis of its structural components in light of established SAR principles for other nucleoside analogues and antibacterial agents allows for informed hypotheses regarding its potential activity.

Immunomodulatory Research in Pre-clinical Models

While direct pre-clinical immunomodulatory studies on this compound are limited, extensive research on its parent compound, 2-chloro-2'-deoxyadenosine (Cladribine), provides a strong foundation for understanding its potential effects. Cladribine (B1669150) is a deoxyadenosine (B7792050) analogue known to induce long-term depletion of T and B lymphocytes, which underlies its therapeutic effects in lymphoid malignancies and autoimmune diseases like multiple sclerosis. bohrium.commdpi.comresearchgate.netnih.gov

Pre-clinical in vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that Cladribine's primary mechanism involves its phosphorylation by deoxycytidine kinase (DCK) into its active triphosphate form, which then interferes with DNA synthesis and repair, leading to apoptosis. mdpi.comresearchgate.netnih.gov This cytotoxic effect is particularly pronounced in lymphocytes. mdpi.comresearchgate.net Beyond its cytotoxic function, Cladribine also exhibits immunomodulatory effects that may be independent of DCK activation. bohrium.commdpi.com It has been shown to reduce the secretion of inflammatory cytokines and chemokines by dendritic cells and modulate the expression of activation markers such as CD86 and MHC II. nih.gov Furthermore, Cladribine can impair the activation of classical monocytes and alter the T-cell priming capacity of dendritic cells, leading to a reduction in pro-inflammatory T-cell responses. mdpi.comnih.gov

The addition of the N6-benzoyl group to the Cladribine structure to form this compound would likely modulate these activities. Adenosine and its analogues are known to exert immunomodulatory effects through interactions with adenosine receptors, such as the A2A receptor (A2AR). nih.govembopress.orglsuhsc.edulsuhsc.edu The bulky benzoyl group at the N6 position could alter the affinity and selectivity of the molecule for different adenosine receptor subtypes, potentially leading to a different immunomodulatory profile. It might act as an antagonist, blocking adenosine-mediated immune suppression and thereby enhancing antiviral T-cell responses, a mechanism observed with other adenosine analogues. lsuhsc.edulsuhsc.edu Alternatively, the modification could affect the molecule's transport into cells or its recognition by DCK, thereby altering its cytotoxic potency compared to Cladribine.

Table 1: Summary of Pre-clinical Immunomodulatory Effects of 2-chloro-2'-deoxyadenosine (Cladribine)

Cell TypeObserved EffectMechanismReference
T and B LymphocytesDecreased proliferation and increased apoptosisDCK-dependent cytotoxicity mdpi.comnih.gov
Dendritic Cells (DCs)Reduced secretion of inflammatory cytokines/chemokinesImmunomodulation nih.gov
Dendritic Cells (DCs)Modulated expression of activation markers (CD86, MHC II)Immunomodulation nih.gov
T-cellsReduced induction of IFN-γ and TNF-α producing cellsAltered T-cell priming by DCs nih.gov
Multiple Leukocyte SubsetsDecreased expression of activation marker CD69DCK-dependent and -independent pathways mdpi.com
Classical MonocytesCytotoxicity and impaired activationDCK-dependent and -independent pathways mdpi.com

Utilization in Molecular Biology and Biochemical Studies

Modified nucleosides are invaluable tools for dissecting the intricate interactions between nucleic acids and proteins, as well as for defining the substrate specificity of enzymes involved in nucleic acid metabolism. nih.govfrontiersin.org this compound possesses two key modifications that make it a useful probe for such studies.

First, the 2'-chloro group alters the stereoelectronic properties of the sugar ring. The conformation of the sugar (sugar pucker) is a critical determinant of nucleic acid structure (e.g., A-form vs. B-form DNA) and is often recognized specifically by enzymes. Introducing an electronegative chlorine atom at the 2' position influences this pucker, providing a means to study how enzymes tolerate or recognize variations in sugar conformation. The synthesis and incorporation of various 2'-modified nucleotides have been instrumental in structure-activity studies of enzymes like ribozymes, helping to map the roles of essential 2'-hydroxyl groups. nih.gov

Second, the N6-benzoyl group on the adenine (B156593) base is a significant modification within the major groove of a DNA duplex. This bulky group replaces the N6-amino group, which normally acts as a hydrogen bond donor in Watson-Crick base pairing with thymine. While the benzoyl group can still allow for base pairing, it presents a different steric and electronic profile in the major groove. nih.gov This is the primary site for recognition by many DNA-binding proteins, including transcription factors and restriction enzymes. Incorporating this compound into a DNA sequence allows researchers to probe the importance of the N6-amino group for specific protein-DNA recognition. A loss of binding or activity upon its substitution would indicate a critical interaction at that position.

The study of epigenetic modifications, such as DNA and RNA methylation, relies on chemical tools to probe the activity of the enzymes involved. nih.govmdpi.com this compound is well-suited for investigating enzymes that modify adenine bases, particularly DNA and RNA methyltransferases.

Research has shown that the parent compound, 2-chloro-2'-deoxyadenosine (Cladribine), is a potent inhibitor of DNA (cytosine-5-)-methyltransferase (DNMT) activity in human T-lymphocytes. nih.gov In one study, it inhibited enzyme activity by 85-90% after 72 hours of lymphocyte activation, an effect comparable to the known DNMT inhibitor 5-aza-deoxycytidine. nih.gov This suggests that the 2'-chloro-2'-deoxyadenosine (B1605300) scaffold can effectively target the active sites of methyltransferases.

Table 2: Inhibition of DNA Methyltransferase Activity by 2-chloro-2'-deoxyadenosine (2CdA) and Other Antileukemic Compounds

CompoundInhibition of DNA Methyltransferase (%)Reference
2-chloro-2'-deoxyadenosine (2CdA)85-90% nih.gov
5-aza-deoxycytidine (5-aza-dCyt)85-90% nih.gov
Deoxyadenosine + Deoxycoformycin (dAdo + dCF)85-90% nih.gov
9-beta-D-arabinosyl-2-fluoroadenine (F-ara-A)Insignificant nih.gov

Building on this, the N6-benzoyl modification makes the compound an interesting candidate for studying adenine-specific methyltransferases. A major area of epigenetic research is the study of N6-methyladenosine (m6A) in both DNA and RNA. nih.govnih.govplos.org The enzymes that add (writers), remove (erasers), and recognize (readers) this mark are crucial regulators of gene expression. This compound could serve as a substrate analog or a potential inhibitor for m6A writer enzymes, such as METTL3 or N6amt1. nih.gov The benzoyl group, while different from a methyl group, occupies the same N6 position and could be used to probe the active site's tolerance for larger substituents, potentially leading to the development of specific inhibitors for these enzymes. nih.govresearchgate.netnorthwestern.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of DNA-protein complexes in solution. nih.govnih.gov The use of site-specifically modified nucleotides can greatly enhance the information obtained from NMR experiments. nih.govwikipedia.org this compound has features that make it a valuable tool for this purpose.

The 2'-chloro group serves as a useful probe, analogous to the 2'-fluoro modification which is known to be valuable in nucleic acid NMR. wikipedia.org The chlorine atom has a distinct effect on the local electronic environment and conformation of the sugar-phosphate backbone. Changes in the NMR signals of protons near the 2' position upon protein binding can provide precise information about conformational shifts in the DNA backbone that occur during complex formation. nih.gov

The N6-benzoyl group, located in the major groove, acts as a sensitive reporter for protein binding events. Amino protons on unmodified adenine (N6-H2) are often directly involved in binding to ligands or proteins and can be monitored by NMR. nih.gov Replacing these protons with a large benzoyl group creates a distinct chemical probe. The protons of the benzoyl ring will have unique chemical shifts in an NMR spectrum. Upon protein binding in the major groove, these shifts are likely to be perturbed (a phenomenon known as chemical shift perturbation, or CSP) if the benzoyl group is near the binding interface. nih.gov By incorporating this compound at specific sites within a DNA oligonucleotide, researchers can use 1H-15N HSQC or NOESY experiments to map the protein's binding footprint on the DNA and identify key points of contact in the major groove. nih.govnih.gov The modification can also be used to validate proposed interaction models; if a protein is thought to make a critical hydrogen bond with the N6-amino group of a specific adenine, replacing it with the benzoyl derivative should disrupt binding, a change that can be quantified by NMR. researchgate.net

Advanced Research Methodologies and Future Directions

Development of Novel N6-Benzoyl-2'-chloro-2'-deoxyadenosine Derivatives

The development of novel derivatives from a parent compound like this compound is a cornerstone of medicinal chemistry. The goal is to systematically modify the molecule's structure to improve its therapeutic properties, such as target specificity, potency, and pharmacokinetic profile. Synthetic strategies often focus on modifying the N6-benzoyl group, the purine (B94841) core, or the deoxyribose sugar moiety. For instance, an efficient synthesis of N6-alkylated cladribine (B1669150) (2-chloro-2'-deoxyadenosine) analogs has been accomplished through the selective amination of 2-chloro-6-fluoropurine nucleoside derivatives, highlighting a viable pathway for creating a diverse library of related compounds. openaccesspub.org

Rational Design of Analogs with Enhanced Specificity or Potency

Rational drug design leverages structural biology and computational modeling to create new molecules with desired functionalities. nih.gov This approach moves beyond traditional trial-and-error synthesis by using detailed knowledge of the biological target, such as an enzyme or a DNA structure, to guide molecular modifications. For adenosine (B11128) analogs, structure-guided design has proven effective. For example, by understanding the active site of Mycobacterium tuberculosis adenosine kinase, a series of 6-substituted adenosine analogs were designed and synthesized, resulting in potent inhibitors of the enzyme. nih.gov

This same principle can be applied to this compound. By obtaining structural data of its biological target, researchers can rationally modify the benzoyl group—for instance, by adding or moving substituents—to enhance binding affinity or selectivity. The objective is to optimize interactions with the target while minimizing off-target effects.

Design StrategyObjectiveExample Application for this compound
Structure-Activity Relationship (SAR) Studies To identify which parts of the molecule are crucial for its biological activity.Synthesizing a series of analogs with different substituents on the benzoyl ring (e.g., fluoro, chloro, methyl groups) and testing their activity.
Bioisosteric Replacement To replace a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.Replacing the phenyl ring of the benzoyl group with a different aromatic system like pyridine (B92270) to alter electronic properties and potential hydrogen bonding.
Conformational Restriction To lock the molecule into its biologically active conformation, thereby increasing potency and selectivity.Introducing chemical bonds to restrict the rotation around the N6-C6 bond, fixing the orientation of the benzoyl group relative to the purine ring.
Computational Docking To predict how different analogs will bind to a target protein's active site.Modeling the interaction of various designed analogs with a target enzyme (e.g., DNA polymerase) to prioritize the synthesis of the most promising candidates. researchgate.net

Advanced Spectroscopic and Structural Biology Techniques

Understanding the three-dimensional structure of this compound and how it interacts with its biological targets is critical for elucidating its mechanism of action. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for these investigations.

NMR Studies for DNA-Ligand Interactions and Conformational Analysis of Incorporated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights that are directly relevant to biological conditions. mdpi.com For nucleoside analogs, NMR can determine their conformation and how they interact with DNA.

Studies on related N6-substituted 2-chloroadenosines have shown that intramolecular hydrogen bonds can form, leading to the existence of multiple conformational forms in solution. mdpi.com Techniques like the 1H,15N-Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment can directly detect such hydrogen bonds, confirming their presence and influence on the molecule's shape. mdpi.com When an analog like this compound is incorporated into a DNA strand, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. nih.gov NOESY detects protons that are close in space, allowing researchers to determine the conformation of the analog within the DNA helix and to observe how its presence may alter the local DNA structure. nih.govnih.gov

NMR TechniqueInformation ProvidedRelevance to this compound
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other through chemical bonds.Helps in assigning the proton signals of the deoxyribose sugar and the purine ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space (typically < 5 Å).Determines the 3D conformation of the nucleoside and its orientation (syn/anti) when incorporated into DNA; maps the interaction points between the analog and the DNA strand. mdpi.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons (or other nuclei like nitrogen) that are separated by two or three bonds.Helps in assigning carbon and nitrogen signals and can be used to detect intramolecular hydrogen bonds that define the molecule's conformation. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) Shows direct one-bond correlations between a proton and the nucleus it is attached to (e.g., 13C or 15N).Aids in the unambiguous assignment of proton and carbon signals in complex molecules. nih.gov

Mechanistic Elucidation via Omics Approaches (e.g., transcriptomics, proteomics)

To understand the full biological impact of this compound, researchers are turning to "omics" technologies. These approaches provide a global snapshot of cellular processes, offering clues about the compound's mechanism of action, downstream effects, and potential resistance pathways.

Transcriptomics: By using techniques like RNA-sequencing, researchers can analyze the expression levels of all genes in a cell or tissue after treatment with the compound. This can reveal which cellular pathways are activated or inhibited. For example, if genes involved in DNA repair are upregulated, it would suggest that the compound causes DNA damage.

Proteomics: This involves the large-scale study of proteins. Using mass spectrometry, scientists can identify and quantify thousands of proteins in a sample. This can show how the compound affects the levels of key proteins, such as those involved in cell cycle regulation or apoptosis.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites in a biological sample. It can reveal how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating these multi-omics datasets is a powerful strategy for generating mechanistic hypotheses. nih.gov For instance, a method known as COSMOS (Causal Oriented Search of Multi-Omics Space) combines transcriptomics, proteomics, and metabolomics data to build causal networks that can explain how a drug's effect on its initial target propagates through the cellular machinery. nih.gov Applying such an integrated approach to this compound could provide a comprehensive understanding of its cellular effects.

Pre-clinical Exploration of Combination Therapies Involving Nucleoside Analogs

Combining therapeutic agents is a common strategy in medicine, particularly in oncology and virology, to enhance efficacy, overcome drug resistance, and reduce toxicity. researchgate.net Pre-clinical studies often explore the potential of nucleoside analogs in combination with other drugs. The rationale is that two agents acting on different targets or pathways can have a synergistic effect, where the combined effect is greater than the sum of their individual effects.

For example, studies on antiviral therapies have shown that combinations of approved oral nucleoside analogs can potently suppress alphaviruses both in vitro and in vivo. researchgate.netnih.gov In some cases, combining two nucleoside analogs can lead to synergistic antiviral activity. nih.gov However, interactions can also be antagonistic; for instance, the phosphorylation of the anti-HIV drug zalcitabine (B1682364) was significantly inhibited when combined with lamivudine, as both compete for the same activating enzyme. nih.gov These findings underscore the importance of careful pre-clinical evaluation to identify optimal drug combinations. nih.gov

While specific combination therapy data for this compound is not widely published, this remains a key area for pre-clinical investigation. Potential combinations could involve pairing it with other DNA-damaging agents, inhibitors of DNA repair enzymes, or targeted therapies that exploit weaknesses induced by the nucleoside analog.

Combination Study (Nucleoside Analogs)Virus/DiseaseKey FindingReference
Molnupiravir (MPV) + Sofosbuvir (SOF)Chikungunya virus (CHIKV)Combination treatment significantly reduced swelling and infectious virus titres in mice compared to monotherapies. researchgate.netnih.gov
Favipiravir (FAV) + Sofosbuvir (SOF)Chikungunya virus (CHIKV)Synergistic antiviral effects observed in human skin fibroblasts. nih.gov
Zalcitabine (ddC) + Lamivudine (3TC)Human Immunodeficiency Virus (HIV)3TC inhibited the phosphorylation of ddC, suggesting a potentially negative interaction. nih.gov

Emerging Research Frontiers for this compound and its Analogs

The future of research on this compound and its derivatives is poised to capitalize on technological advancements and a deeper understanding of molecular biology. Several key frontiers are emerging:

Targeted Analogs and Prodrugs: Future work will likely focus on designing analogs with high specificity for unique DNA structures (e.g., G-quadruplexes) or for enzymes overexpressed in specific diseases. Additionally, the development of prodrug strategies, where the compound is administered in an inactive form that is activated only in target cells, could enhance efficacy and reduce side effects. mdpi.com

Application as Chemical Probes: Because of their ability to be incorporated into DNA, these analogs can serve as valuable tools to study fundamental biological processes. nih.gov They can be used to probe the mechanisms of DNA replication, repair, and transcription, providing insights that go beyond their therapeutic potential.

Integration with Artificial Intelligence (AI): AI and machine learning are becoming powerful tools in drug discovery. These methods can be used to analyze vast datasets from omics studies to predict a compound's mechanism of action, identify biomarkers of response, and even design novel derivatives with optimized properties.

Exploring New Therapeutic Indications: While nucleoside analogs are well-established in oncology and virology, their potential in other areas is being explored. This includes roles in treating parasitic infections, autoimmune disorders, and other conditions where modulating nucleic acid metabolism or function could be beneficial.

Q & A

Q. What are the common synthetic routes for preparing N6-Benzoyl-2'-chloro-2'-deoxyadenosine?

this compound is typically synthesized via nucleoside modification. A standard approach involves:

  • Phosphoramidite chemistry : The compound is prepared as a phosphoramidite derivative for solid-phase oligonucleotide synthesis. For example, N6-Benzoyl-2'-deoxyadenosine phosphoramidite (Bz-dA) is a key intermediate, where the 2'-hydroxyl group is replaced with a chloro substituent using halogenation reagents like thionyl chloride or PCl₃ under anhydrous conditions .
  • Protection strategies : The N6-benzoyl group protects the adenine base during synthesis, while the 2'-chloro modification is introduced via selective deprotection and substitution reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 4°C in a desiccator to prevent hydrolysis of the chloro substituent and degradation of the benzoyl group .
  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin contact or inhalation. The compound may cause irritation (H315, H319, H335), and spills should be managed with inert absorbents .
  • Solubility : It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. Pre-dissolve in these solvents for experimental use .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) is used to assess purity (≥97%) .
  • Mass spectrometry (LC-MS) : Confirm molecular weight (C₁₇H₁₆ClN₅O₄, theoretical MW = 389.8) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR verifies the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and 2'-chloro substitution (distinct coupling constants in the sugar moiety) .

Advanced Research Questions

Q. How do structural analogs (e.g., 2'-fluoro or 2'-methyl derivatives) compare in terms of DNA duplex stability and enzymatic resistance?

  • Thermal stability : The 2'-chloro group increases duplex stability compared to unmodified DNA due to restricted sugar puckering. However, it is less stabilizing than 2'-fluoro analogs, which exhibit stronger electronegativity and C3'-endo conformation .
  • Nuclease resistance : The chloro substituent enhances resistance to endonucleases but may reduce compatibility with DNA polymerases in PCR applications .
  • Experimental design : Compare melting temperatures (Tm) via UV spectrophotometry and assess enzymatic degradation using gel electrophoresis .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and impurities:

  • Controlled solvent screening : Test solubility in methanol, ethanol, and DMSO with standardized purity checks (e.g., HPLC). Evidence suggests methanol is optimal for stock solutions .
  • Lyophilization : Remove residual solvents that may artificially alter solubility measurements .

Q. How can reaction yields be optimized for introducing the 2'-chloro group without side reactions?

  • Temperature control : Perform halogenation at –20°C to minimize base depurination .
  • Catalyst selection : Use Lewis acids like ZnCl₂ to enhance regioselectivity for the 2'-position .
  • Protection of exocyclic amines : Ensure the N6-benzoyl group is intact to prevent alkylation side reactions .

Q. What are the implications of N6-benzoyl protection in oligonucleotide synthesis?

  • Base stability : The benzoyl group prevents depurination during acidic detritylation steps in solid-phase synthesis .
  • Deprotection protocols : Use concentrated ammonium hydroxide (55°C, 12–16 hrs) to remove the benzoyl group post-synthesis. Incomplete deprotection can lead to truncated oligonucleotides .

Data Interpretation and Methodological Challenges

Q. How to address inconsistencies in melting point data across studies?

  • Calibration : Use certified reference standards (e.g., indium) to calibrate melting point apparatus.
  • Sample purity : Repurify the compound via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to eliminate impurities affecting thermal properties .

Q. What are the limitations of using phosphoramidite chemistry for 2'-chloro-modified nucleosides?

  • Coupling efficiency : The bulky chloro group reduces coupling efficiency (typically 95–98% vs. 98–99% for unmodified nucleosides). Monitor via trityl assay .
  • Side reactions : Chloro substitution may lead to β-elimination under strong basic conditions. Use mild deblocking reagents (e.g., 3% dichloroacetic acid in dichloromethane) .

Q. How to design experiments evaluating the biological activity of 2'-chloro-modified oligonucleotides?

  • Cell culture models : Test uptake and gene silencing efficiency in HeLa or HEK293 cells using fluorescently labeled probes .
  • Toxicity assays : Assess cytotoxicity (e.g., MTT assay) due to potential off-target effects from chloro-modified backbones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.